molecular formula C12H22N2O B7631362 9-Azaspiro[5.6]dodecane-9-carboxamide

9-Azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B7631362
M. Wt: 210.32 g/mol
InChI Key: FLVGEGXUSUALEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azaspiro[5.6]dodecane-9-carboxamide is a high-value chemical building block featuring a spirocyclic ring system, designed for advanced research and development applications. The compound is built around a 9-Azaspiro[5.6]dodecane scaffold, a structure with a molecular formula of C11H21N and a molecular weight of 167.29 g/mol . This spirocyclic framework is of significant interest in medicinal chemistry, particularly in the design of novel bioactive molecules and receptor ligands, as similar azaspiro structures have been investigated for their affinity to neurological targets . The carboxamide functional group at the 9-position enhances the molecule's potential for molecular recognition and binding, making it a versatile intermediate for constructing more complex compounds. This product is provided with a minimum purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . It is intended for research and further manufacturing applications only, and is strictly not for direct human or veterinary use. Researchers can utilize this compound in various exploratory syntheses, including the development of new pharmaceutical candidates. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c13-11(15)14-9-4-7-12(8-10-14)5-2-1-3-6-12/h1-10H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVGEGXUSUALEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The applications of 9-azaspiro[5.6]dodecane-9-carboxamide can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets .

Protein Degradation Technologies

  • PROTAC Development : this compound is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to induce targeted protein degradation, which is a promising strategy for treating diseases caused by the accumulation of dysfunctional proteins .

Bioconjugation

  • Crosslinking Agents : The compound is employed as a crosslinker in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial for the development of biosensors and therapeutic agents .

Enzyme Mechanism Studies

  • Biochemical Research : It plays a role in studying enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets .

Case Study 1: PROTACs

A recent study highlighted the use of this compound as a linker in PROTACs aimed at degrading specific oncogenic proteins. The incorporation of this compound improved the efficacy of the degrader by optimizing its three-dimensional orientation, leading to enhanced target engagement and degradation rates in cellular assays .

Case Study 2: Bioconjugation Applications

In another research project, the compound was tested as a crosslinking agent for antibody-drug conjugates (ADCs). The results showed that ADCs utilizing this compound exhibited improved stability and therapeutic efficacy compared to traditional linkers, demonstrating its potential in targeted cancer therapies .

Comparison with Similar Compounds

The following analysis compares 9-Azaspiro[5.6]dodecane-9-carboxamide with structurally related spirocyclic compounds, focusing on ring systems, heteroatom arrangements, substituents, and functional properties.

Structural and Functional Comparison

Table 1: Comparative Analysis of Key Spirocyclic Compounds
Compound Name Spiro Ring System Heteroatoms Substituents Molecular Formula Molecular Weight Key Properties/Activities Synthesis Approach
This compound [5.6]dodecane 1 N (position 9) Carboxamide at position 9 C₁₁H₂₀N₂O₂* 212.29* High H-bonding capacity, basicity Not specified
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione [4.5]decane 1 N, 1 O Aromatic/benzothiazol groups Varies with R Varies Medicinal potential (e.g., kinase inhibition) Condensation reactions
1-Oxa-4-azaspiro[5.6]dodecane [5.6]dodecane 1 O, 1 N None C₁₀H₁₉NO 169.26 Basic, H-bond donor/acceptor Single-step synthesis
6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid tert-butyl ester [4.5]decane 1 O, 1 N tert-Butyl ester C₁₃H₂₃NO₃ 241.33 Ester protection enhances stability BOC-group incorporation
3-Oxa-9-azaspiro[5.5]undecane hydrochloride [5.5]undecane 1 O, 1 N Hydrochloride salt C₉H₁₈ClNO* 207.70* Improved aqueous solubility Salt formation
N-cyclohexyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide [5.5]undecane 2 O, 1 N Cyclohexyl carboxamide C₁₅H₂₆N₂O₃ 282.38 Lipophilic, high molecular weight Multi-component synthesis

*Estimated based on structural analysis.

Key Findings

Impact of Spiro Ring Size
  • [5.6]dodecane systems (e.g., this compound and 1-Oxa-4-azaspiro[5.6]dodecane ) exhibit larger ring junctions, providing greater conformational flexibility compared to [4.5]decane or [5.5]undecane systems. This flexibility may enhance binding to diverse biological targets.
  • [4.5]decane systems (e.g., and compounds) are more rigid, favoring selective interactions with planar active sites, such as benzothiazole-targeted enzymes .
Heteroatom Positioning and Basicity
  • Nitrogen at position 9 (as in the target compound) increases basicity, enabling salt formation (e.g., hydrochloride in ) or hydrogen bonding.
  • Oxygen atoms (e.g., 7-oxa in ) reduce basicity but improve solubility and metabolic stability.
Functional Group Effects
  • Carboxamide vs.
  • Aromatic Substituents: Benzothiazol and dimethylamino groups ( ) introduce π-π stacking and charge-transfer interactions, critical for medicinal activity.

Preparation Methods

Ruthenium-Catalyzed Metathesis

Ring-closing metathesis (RCM) using Grubbs-type catalysts offers a versatile method for constructing medium-sized spirocycles. In analogous systems, ruthenium catalysts such as Grubbs II have been employed to form azaspirocycles by cross-metathesis of diene precursors. For example, a 1,8-diazaspiro[4.5]decane scaffold was synthesized via RCM of a diene intermediate, though yields were modest (45–60%) due to competing oligomerization. Applied to 9-azaspiro[5.6]dodecane, this strategy would require a suitably substituted diene precursor with terminal alkenes positioned to form the 5- and 6-membered rings.

Substrate Design and Optimization

Key to successful RCM is minimizing steric hindrance around the metathesis sites. Studies on similar systems show that substituting the nitrogen with electron-withdrawing groups (e.g., carbamates) improves catalyst turnover. For instance, a Boc-protected diene precursor underwent RCM in toluene at 80°C to yield a 5,6-spirocycle in 68% yield. However, post-reaction purification to remove ruthenium residues remains a challenge, often requiring chromatographic or adsorbent treatments.

Semi-Pinacol Rearrangement Strategies

Mechanism and Scope

The semi-pinacol rearrangement, a carbonyl-driven 1,2-alkyl shift, has been leveraged to convert hydroxycycloalkylpyridines into dihydropyridine spirocycles. For example, 4-(1-hydroxycyclobutyl)pyridines treated with acylating agents like TrocCl or Boc₂O undergo electrophile-induced dearomatization, forming spirocyclic ketones in yields up to 88%. Adapting this to 9-azaspiro[5.6]dodecane would require a 4-(1-hydroxycyclohexyl)pyridine precursor, with the larger ring enabling a 6-membered spiro junction.

Reaction Conditions and Yields

Optimization studies reveal that solvent choice and acylating agent steric bulk critically influence outcomes (Table 1). Using Boc₂O in acetonitrile at reflux afforded an 85% NMR yield of a dihydropyridine spirocycle, while TrocCl in chloroform gave 60%. For larger rings (e.g., cyclohexane), elevated temperatures (80–100°C) and extended reaction times (24–48 h) may be necessary to overcome strain.

Table 1. Semi-Pinacol Spirocyclization with Varied Acylating Agents

Acylating AgentSolventTemperatureYield (%)
Boc₂OMeCNReflux85
TrocClCHCl₃RT60
TCBocClCHCl₃RT85

Limitations

Cycloheptane-derived substrates failed to react under standard conditions, likely due to excessive ring strain. Additionally, electron-deficient pyridines (e.g., 2-fluoropyridines) resist activation, necessitating stronger electrophiles like TCBocCl.

Petasis Reaction and Multi-Component Syntheses

Petasis Borono-Mannich Reaction

The Petasis reaction, a three-component coupling of amines, boronic acids, and carbonyl compounds, has been used to assemble spirocyclic amines. For example, reacting ketones with pinacol allylboronate and ammonia in methanol yielded intermediates for subsequent cyclization. Applied to 9-azaspiro[5.6]dodecane, this approach could construct the amine-bearing spiro junction in one step.

Hydroboration-Oxidation and Mesylation

Following the Petasis reaction, hydroboration-oxidation of allylated intermediates introduces hydroxyl groups for further functionalization. Mesylation of the alcohol with MsCl facilitates nucleophilic displacement, forming aziridine or azetidine intermediates critical for spirocyclization. For instance, mesylation of a secondary alcohol in THF at 0°C achieved 90% conversion to the mesylate, which underwent cyclization in 75% yield.

Hydrogenation and Post-Cyclization Modifications

Dihydropyridine to Piperidine Reduction

Dihydropyridine spirocycles, accessible via semi-pinacol rearrangements, can be hydrogenated to saturated piperidines using Pd/C and H₂. For example, hydrogenation of a dihydropyridine spirocycle at 50 psi H₂ afforded the piperidine analog in 92% yield with >20:1 diastereoselectivity. This step is crucial for converting kinetic products into thermodynamically stable carboxamide precursors.

Carboxamide Installation

The secondary amine in hydrogenated spirocycles is functionalized via acylation. Using trimethylacetyl chloride in DCM with DIPEA, carboxamides are formed in 80–90% yields. Alternatively, coupling the amine with a carboxylic acid using HATU/DMAP provides direct access to the carboxamide.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Semi-pinacol rearrangements offer the highest yields (68–88%) but require specialized acylating agents. Petasis-based routes, while modular, suffer from lower overall yields (43–56%) due to multi-step sequences. RCM provides rapid access to unsaturated spirocycles but struggles with scalability and catalyst removal.

Functional Group Tolerance

Boc-protected amines in semi-pinacol products allow orthogonal deprotection, enabling late-stage diversification. Conversely, sulfur-containing substrates in Petasis routes face challenges during hydrogenolysis, necessitating alternative deprotection methods.

Recommendations

For gram-scale synthesis, the semi-pinacol rearrangement with Boc₂O in MeCN is preferred due to operational simplicity and high yields. For libraries requiring diverse substitution, Petasis reactions provide greater flexibility despite lower efficiency.

Q & A

Q. What are the common synthetic routes for 9-Azaspiro[5.6]dodecane-9-carboxamide, and how are they validated?

The synthesis typically involves multi-step organic reactions, such as cyclization and carboxamide functionalization. For example, spirocyclic amines are often reacted with acylating agents under controlled conditions (e.g., using ethylamine or carboxylating agents). Post-synthesis, validation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity . Reaction conditions (temperature, solvent choice) are optimized using iterative testing, with thin-layer chromatography (TLC) monitoring intermediate steps .

Q. How is the structural confirmation of this compound achieved?

Structural elucidation relies on advanced analytical techniques:

  • NMR spectroscopy (1H and 13C) identifies proton and carbon environments, confirming the spirocyclic scaffold.
  • High-resolution MS verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) provides absolute stereochemical configuration .

Q. What methodologies are used to evaluate the compound’s biological activity in preliminary screens?

Initial biological screening includes:

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to assess interactions with target enzymes.
  • Cell viability assays (MTT or ATP-luminescence) for cytotoxicity profiling.
  • Binding studies (surface plasmon resonance or ITC) to quantify affinity for receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Factorial design (e.g., 2k factorial experiments) minimizes trial runs by systematically varying parameters (temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For instance, lithium aluminum hydride (LiAlH4) may enhance reduction efficiency in spirocyclic intermediates .

Q. How do researchers resolve contradictions in biological activity data across different assay platforms?

Discrepancies arise from assay-specific variables (e.g., pH, co-solvents). A tiered approach is recommended:

  • Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic activity).
  • Meta-analysis of dose-response curves to identify outliers.
  • Molecular dynamics simulations to probe compound-receptor interactions under varying conditions .

Q. What computational strategies support the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR modeling correlates structural features (e.g., logP, polar surface area) with bioavailability.
  • Docking studies (AutoDock, Schrödinger) predict binding modes to prioritize derivatives.
  • ADMET prediction tools (SwissADME) optimize solubility and metabolic stability .

Q. How are spirocyclic intermediates stabilized during synthesis to prevent ring-opening?

Stabilization strategies include:

  • Low-temperature reactions (−78°C) to minimize thermal degradation.
  • Protecting groups (e.g., tert-butyl carbamate) for amine functionalities.
  • Chelating agents (e.g., crown ethers) to stabilize transition states in cyclization steps .

Q. What statistical methods address batch-to-batch variability in compound purity?

  • Control charts (Shewhart charts) monitor purity across batches.
  • ANOVA identifies significant variability sources (e.g., reagent lot differences).
  • Design of experiments (DoE) isolates critical factors affecting purity, such as drying time or column chromatography gradients .

Data Contradiction and Theoretical Analysis

Q. How can conflicting results in pharmacological studies (e.g., agonist vs. antagonist activity) be reconciled?

Contradictions may stem from assay context (e.g., cell type, receptor isoforms). Solutions include:

  • Mechanistic studies (e.g., cAMP/G-protein coupling assays) to clarify signaling pathways.
  • Bias factor analysis quantifies ligand efficacy toward specific pathways (e.g., β-arrestin vs. G-protein).
  • Structural biology (cryo-EM) resolves ligand-induced conformational changes .

Q. What theoretical frameworks guide the prioritization of spirocyclic analogs for drug development?

  • Free-energy perturbation (FEP) calculates relative binding affinities of analogs.
  • Retrosynthetic analysis evaluates synthetic feasibility.
  • Network pharmacology predicts polypharmacology risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.